molecular formula C18H16O4 B3064342 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one CAS No. 97846-18-9

3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one

Cat. No.: B3064342
CAS No.: 97846-18-9
M. Wt: 296.3 g/mol
InChI Key: DEQMUPGWSXUDKV-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-7-isopropoxychromen-4-one is a chemical compound known for its diverse applications in scientific research and industry. This compound belongs to the class of chromones, which are known for their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-7-isopropoxychromen-4-one typically involves the condensation of 4-hydroxyacetophenone with isopropyl 3-oxobutanoate in the presence of a base, followed by cyclization to form the chromone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-7-isopropoxychromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Hydroxyphenyl)-7-isopropoxychromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-7-isopropoxychromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)propanoic acid
  • 3-(4-Hydroxyphenyl)amino)propanoic acid
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

Uniqueness

3-(4-Hydroxyphenyl)-7-isopropoxychromen-4-one stands out due to its unique chromone structure, which imparts distinct biological activities compared to other similar compounds. Its isopropoxy group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Properties

CAS No.

97846-18-9

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one

InChI

InChI=1S/C18H16O4/c1-11(2)22-14-7-8-15-17(9-14)21-10-16(18(15)20)12-3-5-13(19)6-4-12/h3-11,19H,1-2H3

InChI Key

DEQMUPGWSXUDKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O

Origin of Product

United States

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